molecular formula C11H14F3NO2 B14213558 4-Pyridinol, 2-(1,1-dimethylethyl)-3-methoxy-6-(trifluoromethyl)- CAS No. 791104-13-7

4-Pyridinol, 2-(1,1-dimethylethyl)-3-methoxy-6-(trifluoromethyl)-

Cat. No.: B14213558
CAS No.: 791104-13-7
M. Wt: 249.23 g/mol
InChI Key: SEZALVMBFBLABT-UHFFFAOYSA-N
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Description

4-Pyridinol, 2-(1,1-dimethylethyl)-3-methoxy-6-(trifluoromethyl)- is a complex organic compound with a unique structure that includes a pyridinol ring substituted with a trifluoromethyl group, a tert-butyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinol, 2-(1,1-dimethylethyl)-3-methoxy-6-(trifluoromethyl)- typically involves multi-step organic reactions. One common method involves the initial formation of the pyridinol ring, followed by the introduction of the trifluoromethyl group, tert-butyl group, and methoxy group through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinol, 2-(1,1-dimethylethyl)-3-methoxy-6-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the positions adjacent to the pyridinol ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydride, potassium tert-butoxide

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

4-Pyridinol, 2-(1,1-dimethylethyl)-3-methoxy-6-(trifluoromethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Pyridinol, 2-(1,1-dimethylethyl)-3-methoxy-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The methoxy and tert-butyl groups can influence the compound’s binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyridin-4-ol
  • 3-Pyridinol, 2-(1,1-dimethylethyl)-
  • 2-(Trifluoromethyl)pyridin-4(1H)-one

Uniqueness

4-Pyridinol, 2-(1,1-dimethylethyl)-3-methoxy-6-(trifluoromethyl)- is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the methoxy and tert-butyl groups provide steric hindrance and influence its solubility and interaction with other molecules.

Properties

CAS No.

791104-13-7

Molecular Formula

C11H14F3NO2

Molecular Weight

249.23 g/mol

IUPAC Name

2-tert-butyl-3-methoxy-6-(trifluoromethyl)-1H-pyridin-4-one

InChI

InChI=1S/C11H14F3NO2/c1-10(2,3)9-8(17-4)6(16)5-7(15-9)11(12,13)14/h5H,1-4H3,(H,15,16)

InChI Key

SEZALVMBFBLABT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=O)C=C(N1)C(F)(F)F)OC

Origin of Product

United States

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